molecular formula C8H11BrF2 B12604886 1-Bromo-1,1-difluoro-6-methylhept-2-yne CAS No. 877080-72-3

1-Bromo-1,1-difluoro-6-methylhept-2-yne

Cat. No.: B12604886
CAS No.: 877080-72-3
M. Wt: 225.07 g/mol
InChI Key: YHCUKIOLEAXJAK-UHFFFAOYSA-N
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Description

1-Bromo-1,1-difluoro-6-methylhept-2-yne is a halogenated alkyne characterized by a bromine atom and two fluorine atoms substituted on the same carbon, along with a methyl group at the sixth carbon of a seven-carbon chain. This compound belongs to the class of bromofluoroalkynes, which are notable for their unique electronic and steric properties due to the combination of electronegative halogens and the linear geometry of the alkyne moiety. Such compounds are typically utilized in organic synthesis as intermediates for cross-coupling reactions, fluorination strategies, or as precursors to more complex fluorinated molecules .

Properties

CAS No.

877080-72-3

Molecular Formula

C8H11BrF2

Molecular Weight

225.07 g/mol

IUPAC Name

1-bromo-1,1-difluoro-6-methylhept-2-yne

InChI

InChI=1S/C8H11BrF2/c1-7(2)5-3-4-6-8(9,10)11/h7H,3,5H2,1-2H3

InChI Key

YHCUKIOLEAXJAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC#CC(F)(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1-difluoro-6-methylhept-2-yne can be synthesized through a multi-step process involving the reaction of 5-methyl-1-hexyne with dibromodifluoromethane. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. The general synthetic route involves:

Industrial Production Methods: Industrial production of 1-bromo-1,1-difluoro-6-methylhept-2-yne follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1-difluoro-6-methylhept-2-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Addition: Halogens (e.g., Br2) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Substitution: Formation of azides or thiols.

    Addition: Formation of dihalides or alkanes.

    Oxidation: Formation of ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-Bromo-1,1-difluoro-6-methylhept-2-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-1,1-difluoro-6-methylhept-2-yne involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with biological macromolecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-1,1-difluoropropane (CAS 420-89-3)

  • Structure : A shorter-chain analog (3 carbons) with bromine and two fluorines on the terminal carbon.
  • Reactivity : Lacks the alkyne functionality, making it less reactive in cycloaddition or polymerization reactions. However, it is more prone to nucleophilic substitution due to reduced steric hindrance.
  • Applications : Primarily used as a refrigerant or fire suppressant, unlike the alkyne derivative, which is tailored for synthetic chemistry .

1-Bromo-1,1,2-trifluoroethane (CAS 420-92-8)

  • Structure : Contains an additional fluorine atom at the second carbon.
  • Thermal Stability : Higher fluorine content may lower thermal stability, as observed in similar bromofluoroalkanes .

1-Bromo-1,1-difluoro-4-phenylbutan-2-one (CAS 862457-93-0)

  • Structure : Features a ketone group and phenyl ring, diverging from the alkyne backbone.
  • Reactivity: The ketone enables carbonyl-based reactions (e.g., Grignard additions), while the alkyne in the target compound supports alkyne-specific transformations (e.g., Sonogashira coupling).
  • Physical Properties : Higher molecular weight (263.08 g/mol) and liquid state at room temperature contrast with the likely solid or low-boiling-point nature of the alkyne derivative .

Bromotrifluoroethylene (Synonym: 1-Bromo-1,2,2-trifluoroethylene)

  • Structure : An unsaturated analog with a double bond instead of an alkyne.
  • Reactivity : The double bond allows for electrophilic additions, whereas the alkyne in the target compound facilitates radical or metal-catalyzed reactions.
  • Industrial Use : Employed in polymer production, contrasting with the synthetic intermediate role of the alkyne .

Key Comparative Data

Property 1-Bromo-1,1-difluoro-6-methylhept-2-yne (Inferred) 1-Bromo-1,1-difluoropropane 1-Bromo-1,1-difluoro-4-phenylbutan-2-one
Molecular Formula C₈H₁₁BrF₂ C₃H₅BrF₂ C₁₀H₉BrF₂O
Molecular Weight (g/mol) ~217.0 (estimated) 174.97 263.08
Functional Groups Alkyne, Br, F Br, F Ketone, Br, F, Phenyl
Typical State Likely liquid or low-melting solid Liquid Liquid
Primary Applications Synthetic intermediate Refrigerant/fire suppressant Pharmaceutical intermediates

Research Findings and Trends

  • Synthetic Utility : The alkyne group in 1-Bromo-1,1-difluoro-6-methylhept-2-yne enhances its utility in click chemistry and metal-catalyzed cross-couplings, distinguishing it from saturated analogs like 1-Bromo-1,1-difluoropropane .

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